Cas no 1164466-05-0 (1-N-(tert-Butoxycarbonyl)-L-phenylalanylpiperidine-4-carboxylic acid)

1-N-(tert-Butoxycarbonyl)-L-phenylalanylpiperidine-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 1-[N-(tert-butoxycarbonyl)-L-phenylalanyl]piperidine-4-carboxylic acid
- MLS000551714
- HMS2158O17
- STL226772
- SMR000145639
- 1-((S)-2-tert-Butoxycarbonylamino-3-phenyl-propionyl)-piperidine-4-carboxylic acid
- 1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]piperidine-4-carboxylic acid
- 4-piperidinecarboxylic acid, 1-[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxo-3-phenylpropyl]
- 1-N-(tert-Butoxycarbonyl)-L-phenylalanylpiperidine-4-carboxylic acid
-
- MDL: MFCD04016898
- InChI Key: VXHNQGJCBYKWFP-INIZCTEOSA-N
- SMILES: O=C([C@H](CC1C=CC=CC=1)NC(=O)OC(C)(C)C)N1CCC(C(=O)O)CC1
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 27
- Rotatable Bond Count: 7
- Complexity: 529
- Topological Polar Surface Area: 95.9
1-N-(tert-Butoxycarbonyl)-L-phenylalanylpiperidine-4-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB417003-1 g |
1-[N-(tert-Butoxycarbonyl)-L-phenylalanyl]piperidine-4-carboxylic acid |
1164466-05-0 | 1g |
€165.80 | 2022-03-02 | ||
OTAVAchemicals | 3462623-100MG |
1-[(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoyl]piperidine-4-carboxylic acid |
1164466-05-0 | 90% | 100mg |
$100 | 2023-11-13 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1387311-5g |
1-((Tert-butoxycarbonyl)-L-phenylalanyl)piperidine-4-carboxylic acid |
1164466-05-0 | 95% | 5g |
¥3830.00 | 2024-08-09 | |
A2B Chem LLC | AI10742-500mg |
1-[N-(tert-Butoxycarbonyl)-l-phenylalanyl]piperidine-4-carboxylic acid |
1164466-05-0 | >95% | 500mg |
$370.00 | 2024-04-20 | |
abcr | AB417003-500 mg |
1-[N-(tert-Butoxycarbonyl)-L-phenylalanyl]piperidine-4-carboxylic acid |
1164466-05-0 | 500MG |
€151.00 | 2022-03-02 | ||
TRC | N135580-500mg |
1-[N-(tert-Butoxycarbonyl)-L-phenylalanyl]piperidine-4-carboxylic acid |
1164466-05-0 | 500mg |
$ 195.00 | 2022-06-03 | ||
OTAVAchemicals | 3462623-500MG |
1-[(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoyl]piperidine-4-carboxylic acid |
1164466-05-0 | 90% | 500mg |
$150 | 2023-11-13 | |
OTAVAchemicals | 3462623-250MG |
1-[(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoyl]piperidine-4-carboxylic acid |
1164466-05-0 | 90% | 250mg |
$125 | 2023-11-13 | |
abcr | AB417003-500mg |
1-[N-(tert-Butoxycarbonyl)-L-phenylalanyl]piperidine-4-carboxylic acid; . |
1164466-05-0 | 500mg |
€157.00 | 2024-04-20 | ||
OTAVAchemicals | 3462623-1G |
1-[(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoyl]piperidine-4-carboxylic acid |
1164466-05-0 | 90% | 1g |
$188 | 2023-11-13 |
1-N-(tert-Butoxycarbonyl)-L-phenylalanylpiperidine-4-carboxylic acid Related Literature
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
-
Tri Thanh Pham,Mohit Bajaj,J. Ravi Prakash Soft Matter, 2008,4, 1196-1207
-
Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
Additional information on 1-N-(tert-Butoxycarbonyl)-L-phenylalanylpiperidine-4-carboxylic acid
Recent Advances in the Study of 1-N-(tert-Butoxycarbonyl)-L-phenylalanylpiperidine-4-carboxylic acid (CAS: 1164466-05-0)
The compound 1-N-(tert-Butoxycarbonyl)-L-phenylalanylpiperidine-4-carboxylic acid (CAS: 1164466-05-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This briefing synthesizes the latest research findings on this compound, focusing on its synthesis, biological activity, and therapeutic potential.
Recent studies have highlighted the role of 1-N-(tert-Butoxycarbonyl)-L-phenylalanylpiperidine-4-carboxylic acid as a key intermediate in the synthesis of peptide-based therapeutics. Its unique structural features, including the tert-butoxycarbonyl (Boc) protecting group and the piperidine-4-carboxylic acid moiety, make it a versatile building block for the development of novel bioactive molecules. Researchers have successfully utilized this compound in the synthesis of protease inhibitors and receptor modulators, demonstrating its broad utility in medicinal chemistry.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the compound's potential as a scaffold for designing inhibitors of the SARS-CoV-2 main protease. The study reported that derivatives of 1-N-(tert-Butoxycarbonyl)-L-phenylalanylpiperidine-4-carboxylic acid exhibited moderate inhibitory activity, with IC50 values in the micromolar range. These findings suggest that further optimization of this scaffold could lead to the development of effective antiviral agents.
Another area of interest is the compound's application in central nervous system (CNS) drug discovery. A recent preclinical study demonstrated that analogs of 1-N-(tert-Butoxycarbonyl)-L-phenylalanylpiperidine-4-carboxylic acid could cross the blood-brain barrier and exhibit neuroprotective effects in models of neurodegenerative diseases. This research, published in ACS Chemical Neuroscience, opens new avenues for the development of therapies targeting Alzheimer's and Parkinson's diseases.
The synthesis and characterization of 1-N-(tert-Butoxycarbonyl)-L-phenylalanylpiperidine-4-carboxylic acid have also been refined in recent years. A 2022 paper in Organic Process Research & Development described an improved synthetic route that increases yield and purity while reducing environmental impact. This advancement is particularly significant for scaling up production for pharmaceutical applications.
Looking forward, researchers are investigating the potential of 1-N-(tert-Butoxycarbonyl)-L-phenylalanylpiperidine-4-carboxylic acid in targeted drug delivery systems. Preliminary studies suggest that its structural features could be exploited to create prodrugs with enhanced tissue specificity. Additionally, computational modeling approaches are being employed to design novel derivatives with improved pharmacokinetic properties.
In conclusion, 1-N-(tert-Butoxycarbonyl)-L-phenylalanylpiperidine-4-carboxylic acid (CAS: 1164466-05-0) represents a promising compound with diverse applications in medicinal chemistry. Recent research has expanded our understanding of its potential in antiviral therapy, CNS drug development, and as a versatile synthetic intermediate. Continued investigation of this scaffold is likely to yield significant advancements in drug discovery and development.
1164466-05-0 (1-N-(tert-Butoxycarbonyl)-L-phenylalanylpiperidine-4-carboxylic acid) Related Products
- 876379-79-2(3-Bromopyrazolo[1,5-a]pyridine-5-carboxylic acid)
- 22811-92-3(8-(4-methoxyphenyl)-8-oxooctanoic acid)
- 14113-96-3(1,2-dicyclopropylethanone)
- 119681-92-4(Thiazolo[5,4-d]pyrimidine-2(1H)-thione)
- 1795086-55-3(1-methyl-6-oxo-N-{[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl}-1,6-dihydropyridazine-3-carboxamide)
- 41961-58-4(H-Thr-Lys-Pro-Pro-Arg-OH acetate salt)
- 2228728-06-9(4-amino-3-(1-{(tert-butoxy)carbonylamino}cyclohexyl)butanoic acid)
- 923162-74-7(1-Benzyl-3-(3-chloropropanoyl)urea)
- 7418-20-4(1-Oxa-2,5-disilacyclopentane,2,2,5,5-tetramethyl-)
- 54001-09-1(5-Thiazolecarboxylic acid, 4-methyl-2-(4-methylphenyl)-, ethyl ester)



